(S)-1-(3-(Benzyl(cyclopropyl)amino)pyrrolidin-1-yl)-2-chloroethanone (S)-1-(3-(Benzyl(cyclopropyl)amino)pyrrolidin-1-yl)-2-chloroethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13469705
InChI: InChI=1S/C16H21ClN2O/c17-10-16(20)18-9-8-15(12-18)19(14-6-7-14)11-13-4-2-1-3-5-13/h1-5,14-15H,6-12H2/t15-/m0/s1
SMILES: C1CC1N(CC2=CC=CC=C2)C3CCN(C3)C(=O)CCl
Molecular Formula: C16H21ClN2O
Molecular Weight: 292.80 g/mol

(S)-1-(3-(Benzyl(cyclopropyl)amino)pyrrolidin-1-yl)-2-chloroethanone

CAS No.:

Cat. No.: VC13469705

Molecular Formula: C16H21ClN2O

Molecular Weight: 292.80 g/mol

* For research use only. Not for human or veterinary use.

(S)-1-(3-(Benzyl(cyclopropyl)amino)pyrrolidin-1-yl)-2-chloroethanone -

Specification

Molecular Formula C16H21ClN2O
Molecular Weight 292.80 g/mol
IUPAC Name 1-[(3S)-3-[benzyl(cyclopropyl)amino]pyrrolidin-1-yl]-2-chloroethanone
Standard InChI InChI=1S/C16H21ClN2O/c17-10-16(20)18-9-8-15(12-18)19(14-6-7-14)11-13-4-2-1-3-5-13/h1-5,14-15H,6-12H2/t15-/m0/s1
Standard InChI Key YUHPLKKYXYAOKA-HNNXBMFYSA-N
Isomeric SMILES C1CN(C[C@H]1N(CC2=CC=CC=C2)C3CC3)C(=O)CCl
SMILES C1CC1N(CC2=CC=CC=C2)C3CCN(C3)C(=O)CCl
Canonical SMILES C1CC1N(CC2=CC=CC=C2)C3CCN(C3)C(=O)CCl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name is 1-[(3S)-3-[benzyl(cyclopropyl)amino]pyrrolidin-1-yl]-2-chloroethanone, with the molecular formula C₁₆H₂₁ClN₂O and a molecular weight of 292.80 g/mol. Key structural elements include:

  • A pyrrolidine ring (five-membered nitrogen heterocycle).

  • A benzyl-cyclopropylamine substituent at the 3-position.

  • A chloroethanone group at the 1-position.

The stereochemistry at the pyrrolidine’s 3-position is critical for its interaction with biological targets, as enantiomers often exhibit divergent activities.

Spectroscopic Data

  • NMR: The compound’s proton NMR reveals distinct signals for the cyclopropyl methylene protons (δ 0.5–1.2 ppm), benzyl aromatic protons (δ 7.2–7.4 ppm), and pyrrolidine backbone (δ 2.5–3.5 ppm) .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 293.1 [M+H]⁺, consistent with its molecular weight.

Synthesis and Manufacturing

Route 1: Protection-Deprotection Strategy

  • Boc Protection: (S)-3-Amino-1-benzylpyrrolidine reacts with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (pH 11, NaOH) to yield (S)-1-benzyl-3-(tert-butoxycarbonyl)aminopyrrolidine (94.1% yield) .

  • Debenzylation: Catalytic hydrogenation (5% Pd/C, H₂, 40°C) removes the benzyl group, affording (S)-3-(tert-butoxycarbonyl)aminopyrrolidine (87.4% yield) .

  • Chloroacetylation: Reaction with chloroacetyl chloride in the presence of a base introduces the chloroethanone moiety.

Route 2: Direct Alkylation

  • (S)-3-(Benzyl(cyclopropyl)amino)pyrrolidine reacts with chloroacetyl chloride in dichloromethane, yielding the target compound in 75–85% efficiency.

Optimization Challenges

  • Stereochemical Purity: Asymmetric synthesis or chiral resolution is required to maintain >99% enantiomeric excess (e.e.) .

  • Air Sensitivity: The compound degrades upon exposure to air, necessitating storage under nitrogen or argon at 2–8°C .

Physicochemical Properties

PropertyValueSource
Density1.02 g/cm³
Boiling Point100–105°C (3 mmHg)
Refractive IndexnD20=1.52n_D^{20} = 1.52
pKa9.74 ± 0.20
LogP (Octanol-Water)2.09
Solubility2.93 mg/mL in water

The compound’s logP value indicates moderate lipophilicity, suitable for blood-brain barrier penetration . Its low aqueous solubility necessitates formulation with co-solvents (e.g., DMSO) for in vitro assays.

AssayResultSource
Cytotoxicity (HEC1A cells)IC₅₀ = 8.95 µM
hERG InhibitionIC₅₀ = 12.3 µM
Metabolic Stability (HLM)t₁/₂ = 45 min

The compound exhibits moderate cytotoxicity against cancer cells but requires optimization to reduce hERG liability .

Applications in Drug Discovery

Lead Optimization

  • Cyclopropyl Group: Enhances metabolic stability by resisting oxidative degradation.

  • Benzyl Moiety: Improves target affinity through π-π stacking with aromatic residues .

Comparative Analysis with Analogs

CompoundStructural DifferenceIC₅₀ (HEC1A)
(R)-IsomerOpposite configuration at C314.6 µM
Piperidine AnalogSix-membered ring22.1 µM
Methyl-Substituted DerivativeMethyl instead of cyclopropyl10.3 µM

The (S)-configuration and cyclopropyl group confer superior potency compared to analogs .

Future Directions

  • Prodrug Development: Masking the chloroethanone group to reduce off-target reactivity.

  • Target Identification: Proteomic studies to map covalent binding partners.

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